8-Nitroquinoline
Overview
Description
8-Nitroquinoline is a nitrogen-containing heterocyclic aromatic compound with a nitro group attached to the eighth position of the quinoline ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the nitro group significantly influences its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
8-Nitroquinoline primarily targets type 2 methionine aminopeptidase (MetAP2) , a protein involved in angiogenesis . It also has antibacterial activity, which may stem from the metal ion complexation vital for bacterial growth .
Mode of Action
This compound inhibits the MetAP2 protein, which is involved in angiogenesis . This inhibition may contribute to its potential antitumor activity . Its antibacterial activity may be due to its ability to chelate metal ions, which are vital for bacterial growth .
Biochemical Pathways
Inhibition of MetAP2 can disrupt this process, potentially affecting multiple biochemical pathways .
Pharmacokinetics
A related compound, nitroxoline, has been found to have good in vitro microsomal stability (half-life > 40 min) and a 92% binding to human albumin , which could give some insights into the ADME properties of this compound.
Result of Action
The inhibition of MetAP2 by this compound may have antitumor activity . Additionally, its antibacterial activity could be beneficial in treating infections caused by bacteria that are susceptible to metal ion complexation .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It is known that quinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Nitroquinoline can be synthesized through several methods. One common approach involves the nitration of quinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at elevated temperatures to ensure complete nitration. Another method involves the nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid .
Industrial Production Methods: Industrial production of this compound often employs optimized conditions to maximize yield and purity. The nitration process is carefully controlled to prevent over-nitration and degradation of the product. Purification steps, such as recrystallization or chromatography, are used to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 8-Nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin powder and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Tin powder and hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Reduction: 8-Aminoquinoline
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Nitroquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
8-Aminoquinoline: A reduction product of 8-Nitroquinoline, used in the synthesis of other heterocyclic compounds.
8-Methanesulfonamidoquinoline: Exhibits both electron-withdrawing and electron-donating properties, making it useful in dual-targeting approaches for therapeutic applications.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
8-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHHSGRZCKGLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020985 | |
Record name | 8-Nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Yellow powder; [Alfa Aesar MSDS] | |
Record name | 8-Nitroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3356 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid., Soluble in hot water | |
Record name | 8-NITROQUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000138 [mmHg] | |
Record name | 8-Nitroquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3356 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Monoclinic prisms from alcohol | |
CAS No. |
607-35-2 | |
Record name | 8-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nitroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-NITROQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 8-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-NITROQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWO6S88V4V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 8-NITROQUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
91.5 °C | |
Record name | 8-NITROQUINOLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5092 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.